molecular formula C18H18N2O7 B3716377 ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate

ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate

Cat. No.: B3716377
M. Wt: 374.3 g/mol
InChI Key: ZHEPQHLVKVBGAW-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by esterification to form ethyl 4,5-dimethoxy-2-nitrobenzoate. The final step involves the reaction of this ester with 2-aminobenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 2-[(4,5-dimethoxy-2-aminobenzoyl)amino]benzoate.

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 2-aminobenzoic acid.

Scientific Research Applications

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate can be compared to other similar compounds, such as:

    Ethyl 4,5-dimethoxy-2-nitrobenzoate: Lacks the amide group, making it less versatile in terms of chemical reactivity.

    4,5-Dimethoxy-2-nitrobenzoic acid: Lacks the ester group, which affects its solubility and reactivity.

    2-Aminobenzoic acid: Lacks both the ester and nitro groups, making it less complex and less versatile in chemical reactions.

The unique combination of functional groups in this compound makes it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-4-27-18(22)11-7-5-6-8-13(11)19-17(21)12-9-15(25-2)16(26-3)10-14(12)20(23)24/h5-10H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEPQHLVKVBGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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